molecular formula C24H33Cl2N3O3 B12730335 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride CAS No. 111050-88-5

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride

Cat. No.: B12730335
CAS No.: 111050-88-5
M. Wt: 482.4 g/mol
InChI Key: RPTAEFDHASXBBU-UHFFFAOYSA-N
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Description

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride is a complex organic compound. This compound is characterized by its unique structure, which includes a pyridoindole core, an ethanol group, and several other functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-1-(3,4-dimethoxyphenyl)-3-methyl-alpha-((methylamino)methyl)-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the pyridoindole core, followed by the introduction of the ethanol group and other functional groups through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Functional groups such as ketones or nitro groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms or other leaving groups can be substituted with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while reduction of ketones would yield secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological pathways could lead to the development of new treatments for diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoindole derivatives and compounds with similar functional groups. Examples include:

  • 2H-Pyrido(3,4-b)indole derivatives with different substituents.
  • Compounds with ethanol groups and similar aromatic structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique structural features. These characteristics give it distinct chemical and biological properties, making it a valuable subject of study.

Properties

CAS No.

111050-88-5

Molecular Formula

C24H33Cl2N3O3

Molecular Weight

482.4 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-(methylamino)propan-2-ol;dihydrochloride

InChI

InChI=1S/C24H31N3O3.2ClH/c1-15-11-19-18-7-5-6-8-20(18)26-23(19)24(27(15)14-17(28)13-25-2)16-9-10-21(29-3)22(12-16)30-4;;/h5-10,12,15,17,24-26,28H,11,13-14H2,1-4H3;2*1H

InChI Key

RPTAEFDHASXBBU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(CNC)O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C24.Cl.Cl

Origin of Product

United States

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